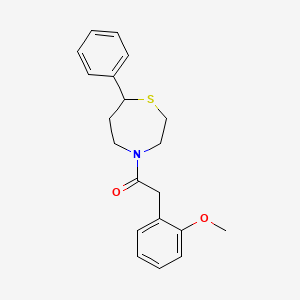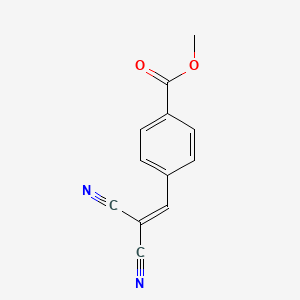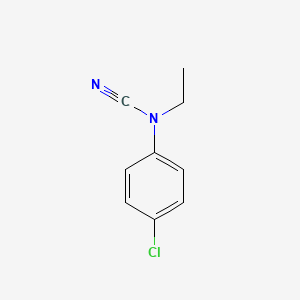
4-chloro-N-cyano-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-cyano-N-ethylaniline” is a compound that is not widely studied or documented. The closest compounds that have been studied are “4-Chloro-N-ethylaniline” and “N-cyano-N-ethylaniline”. “4-Chloro-N-ethylaniline” has a molecular formula of C8H10ClN, an average mass of 155.625 Da, and a monoisotopic mass of 155.050171 Da . “N-cyano-N-ethylaniline” is a compound available from certain chemical suppliers .
Synthesis Analysis
The synthesis of anilines, which are related to “4-chloro-N-cyano-N-ethylaniline”, has been extensively studied . The synthesis often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . Cyanoacetylation of amines is another method that might be relevant for the synthesis of "4-chloro-N-cyano-N-ethylaniline" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-cyano-N-ethylaniline” are not well-documented. For related compounds, such as “4-Chloro-N-ethylaniline”, the molecular formula is C8H10ClN, the average mass is 155.625 Da, and the monoisotopic mass is 155.050171 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate : This compound is synthesized from (S)-(-)-epichlorohydrin, indicating a method for creating complex molecules from simpler chlorinated precursors, which could suggest applications in synthesizing pharmaceutical intermediates (Jiang Cheng-jun, 2009).
Efficient Syntheses of Pyrrole Derivatives : Demonstrates the reactivity of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, leading to high yields of valuable pyrrole systems. This highlights the utility of chloro and cyano functionalities in constructing heterocyclic compounds (Prativa B. S. Dawadi, J. Lugtenburg, 2011).
Stereoselective Synthesis in Microfluidic Chip Reactor : Research on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate using a microfluidic chip reactor shows the application of chloro and cyano groups in creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry (P. Kluson et al., 2019).
Novel Functionalized Electronic Materials : The synthesis of novel functionalized bis(ethylenedithio)tetrathiafulvalene (BEDT–TTF) derivatives from cyano precursors through a cross-coupling reaction, exploring their electrochemical properties, suggests applications in organic electronics and materials science (Shi‐Xia Liu et al., 2003).
Chemical Dynamics and Interaction Studies : Investigating the charge-transfer interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline offers insights into the fundamental chemical properties of cyano and chloro derivatives, which could inform the design of molecular sensors or catalysts (S. R. Magadum et al., 2012).
Wirkmechanismus
Target of Action
4-Chloro-N-Cyano-N-Ethylaniline is a chemical compound used in scientific research They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
strain CS-3 can degrade acetamiprid, producing N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid as the most predominant metabolites .
Action Environment
in a wide range of pH (5.0–8.0) and temperature (20–42 °C) .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLMSYKWNJJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyano-N-ethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



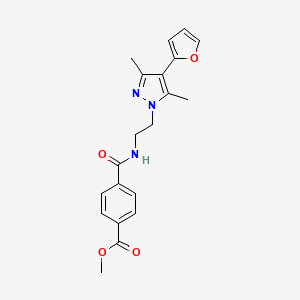
![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)

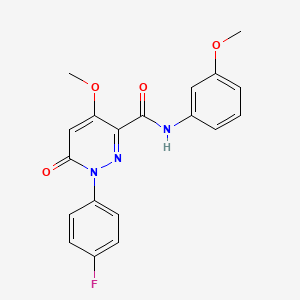
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

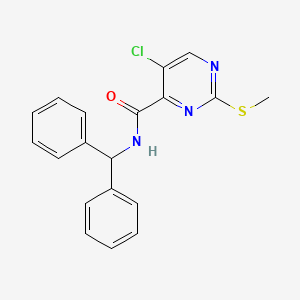


![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)
